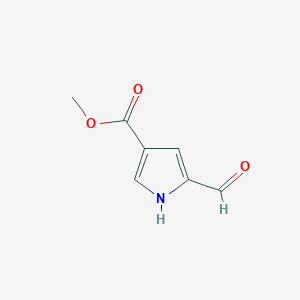

Methyl 5-formyl-1H-pyrrole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBYTBKDUXJEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342151 | |

| Record name | Methyl 5-formylpyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5910-05-4 | |

| Record name | Methyl 5-formylpyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Methyl 5-formyl-1H-pyrrole-3-carboxylate

The following technical guide details the physicochemical properties, spectral characteristics, and synthetic utility of Methyl 5-formyl-1H-pyrrole-3-carboxylate .

A Core Scaffold for Medicinal Chemistry and Indolizine Synthesis[1][2]

Executive Summary

Methyl 5-formyl-1H-pyrrole-3-carboxylate is a bifunctional heterocyclic building block characterized by an electron-rich pyrrole core substituted with two electrophilic handles: a formyl group at the C5 position and a methyl ester at the C3 position.[1][2] This specific substitution pattern renders it a critical intermediate in the synthesis of MCL-1 inhibitors (anti-apoptotic targets in oncology) and fused heterocyclic systems like indolizines .[2] Its physicochemical profile balances the lipophilicity required for organic synthesis with the polarity needed for specific binding interactions in drug discovery.

Chemical Identity & Structural Analysis[3][4]

| Property | Detail |

| IUPAC Name | Methyl 5-formyl-1H-pyrrole-3-carboxylate |

| CAS Number | 5910-05-4 |

| Molecular Formula | C |

| Molecular Weight | 167.16 g/mol |

| SMILES | COC(=O)c1cc(nc1)C=O[1][2][3] |

| InChI Key | YCIHQDVIAISDPS-UHFFFAOYSA-N |

Structural Commentary

The molecule features a 1,3,5-substitution pattern on the pyrrole ring.[1][2]

-

C3-Ester: Acts as an electron-withdrawing group (EWG), stabilizing the pyrrole ring against oxidation while providing a handle for hydrolysis or amide coupling.[1][2]

-

C5-Formyl: A reactive aldehyde positioned for condensation reactions (e.g., Knoevenagel, Wittig) or heterocyclization.[1][2]

-

N1-Proton: The pyrrole NH remains unsubstituted, maintaining hydrogen bond donor capability (pKa ~16.[1][2]5) and allowing for N-alkylation strategies.[1]

Physicochemical Properties[4][5][6][7][8]

The following data aggregates experimental values and high-confidence predictive models for the specific methyl ester derivative.

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline powder) | [1, 2] |

| Melting Point | > 80 °C (Predicted range based on analogs) | Experimental value not reported in standard commercial COAs; analogs typically melt 110–140°C.[1][2] |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM.[1][2] Sparingly soluble in water. | Polar organic solvents required.[2] |

| LogP (Predicted) | 0.6 – 1.1 | Moderate lipophilicity suitable for drug scaffolds.[2] |

| Acidity (pKa) | ~16.5 (Pyrrole NH) | Weak acid; requires strong bases (e.g., Cs |

| H-Bond Donors | 1 (NH) | |

| H-Bond Acceptors | 3 (C=O ester, C=O aldehyde, N) |

Spectral Characterization

Accurate spectral assignment is crucial for validating the regiochemistry of the formyl group relative to the ester.[2]

Nuclear Magnetic Resonance (NMR)

Data derived from solution-phase experiments in CDCl

- 10.13 (s, 1H): Pyrrole NH. The broad singlet and extreme downfield shift indicate hydrogen bonding.

- 9.57 (d, J = 1.2 Hz, 1H): Formyl proton (CHO).[1][2][4] The doublet splitting arises from long-range coupling to the pyrrole ring proton.

- 7.71 (dd, J = 1.2, 3.0 Hz, 1H): Pyrrole CH (C2 position).[1][4] Deshielded by the adjacent ester.

- 7.40 (dd, J = 2.4, 1.5 Hz, 1H): Pyrrole CH (C4 position).[1][4]

-

3.86 (s, 3H): Methyl ester (OCH

-

Carbonyls:

180.0 (Aldehyde C=O), 164.0 (Ester C=O).[1][2] -

Aromatic Carbons:

133.1, 129.7, 121.3, 118.8.[1][2][4] -

Aliphatic Carbon:

51.6 (OCH

Infrared Spectroscopy (IR)[1][6]

-

(KBr): Distinct bands at ~1710 cm

Reactivity & Synthesis Workflow

Reactivity Profile

The molecule exhibits three distinct reactivity vectors, allowing for orthogonal functionalization.[2]

Figure 1: Orthogonal reactivity map highlighting the compound's utility in divergent synthesis.[1][2]

Synthetic Protocol: N-Alkylation (MCL-1 Inhibitor Route)

A primary application of this scaffold is in the synthesis of MCL-1 inhibitors, where the pyrrole nitrogen is alkylated with chiral epoxides or halides [4].[1][2]

Standard Procedure:

-

Reagents: Methyl 5-formyl-1H-pyrrole-3-carboxylate (1.0 equiv), Electrophile (e.g., (S)-2-methyloxirane, 2.0 equiv), Cesium Carbonate (Cs

CO -

Solvent: Acetonitrile/Methanol (3:1 v/v).

-

Conditions: Heat to 60°C for 45 minutes.

-

Workup: Dilute with ethyl acetate, wash with brine, dry over Na

SO -

Yield: Typically >80% conversion due to the enhanced acidity of the pyrrole NH provided by the electron-withdrawing ester and formyl groups.[2]

Applications in Drug Discovery[1][10]

Oncology (MCL-1 Inhibition)

Overexpression of MCL-1 prevents apoptosis in cancer cells.[1][2][5] Methyl 5-formyl-1H-pyrrole-3-carboxylate serves as the "head group" in several inhibitor classes. The formyl group is often reductively aminated to attach solubilizing tails, while the ester is hydrolyzed to form a pharmacophore capable of salt-bridging with Arg263 in the MCL-1 binding pocket [4].[1]

Indolizine Synthesis

The compound undergoes tandem reactions with

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing long-term to prevent oxidation of the aldehyde to the carboxylic acid.

-

Storage: Refrigerate (2–8°C). Keep container tightly closed.

References

-

ChemScene. (2023). Product Data: Methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate and analogs. Retrieved from [1]

-

BLD Pharm. (2023). Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS 5910-05-4) Technical Specifications. Retrieved from [1]

-

Ge, Y.-Q., Jia, J., Yang, H., Zhao, G.-L., Zhan, F.-X., & Wang, J. (2009).[1][2] A Facile Approach to Indolizines via Tandem Reaction. Heterocycles , 78(3), 728.[1][2][4] (Contains specific NMR data). Retrieved from [1]

-

Gilead Sciences, Inc. (2019).[6] MCL-1 Inhibitors and Methods of Use. US Patent App. 2019/0352271 A1 . (Details N-alkylation protocols). Retrieved from

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 5-formyl-4-methyl-1h-pyrrole-3-carboxylic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. US20190352271A1 - Mcl-1 inhibitors - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Whitepaper: Methyl 5-formyl-1H-pyrrole-3-carboxylate

This technical guide details the chemical profile, synthesis, and application of Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS 5910-05-4), a critical intermediate in medicinal chemistry and heterocyclic synthesis.

CAS Number: 5910-05-4

Synonyms: Methyl 2-formyl-4-pyrrolecarboxylate; 5-Formyl-1H-pyrrole-3-carboxylic acid methyl ester

Molecular Formula: C

Executive Summary

Methyl 5-formyl-1H-pyrrole-3-carboxylate is a bifunctional pyrrole scaffold characterized by an electron-withdrawing ester at the C3 position and a reactive formyl group at C5. Unlike the widely known Sunitinib intermediate (5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid), this unmethylated analog offers a distinct steric profile, making it a preferred building block for Mcl-1 inhibitors (cancer therapeutics) and complex fused heterocycles like indolizines . Its synthesis relies on regioselective Vilsmeier-Haack formylation, a process governed by the directing effects of the ester moiety.

Chemical Profile & Identification

This compound exists as a stable solid. The presence of both an aldehyde and an ester on the electron-rich pyrrole ring creates a "push-pull" electronic system, though the electron-withdrawing nature of both substituents significantly lowers the oxidation potential of the pyrrole ring compared to unsubstituted pyrrole.

Physicochemical Data

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Crystalline |

| Melting Point | 126 – 129 °C | Validated in literature [1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water |

| pKa (NH) | ~16.5 | Calculated; weakly acidic |

Spectroscopic Signature (NMR)

The regiochemistry (2,4-substitution vs. 2,5-substitution) is confirmed by the coupling constants in proton NMR.

-

H NMR (300 MHz, CDCl

-

Interpretation: The chemical shift of the H-2 proton (deshielded by the adjacent ester) and the specific coupling pattern distinguish this isomer from the 2-formyl-3-carboxylate analog.

Synthetic Methodology

The primary route to CAS 5910-05-4 is the Vilsmeier-Haack formylation of methyl pyrrole-3-carboxylate. This reaction demonstrates classic electrophilic aromatic substitution regioselectivity.

Regioselectivity Logic

The starting material, methyl pyrrole-3-carboxylate, has two activated

-

C2 Position: Adjacent to the electron-withdrawing ester group. The inductive and mesomeric withdrawal deactivates this site.

-

C5 Position: Remote from the ester ("meta-like" relationship). It retains more electron density than C2.

-

Outcome: The electrophilic Vilsmeier reagent preferentially attacks C5, yielding the 5-formyl product with high regioselectivity.

Experimental Protocol (Validated)

Reagents: Methyl pyrrole-3-carboxylate, POCl

-

Vilsmeier Complex Formation: Cool DMF (1.2 equiv) to 0°C. Add POCl

(1.1 equiv) dropwise under N -

Addition: Dissolve methyl pyrrole-3-carboxylate (1.0 equiv) in anhydrous DCM. Add this solution to the Vilsmeier complex at 0°C.

-

Reaction: Allow to warm to room temperature and reflux (approx. 40°C) for 2–4 hours. Monitor by TLC (the iminium intermediate is polar; hydrolysis is required to see the aldehyde).

-

Hydrolysis: Pour the reaction mixture into ice-cold saturated sodium acetate or carbonate solution (pH 8-9). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Figure 1: Vilsmeier-Haack synthetic pathway highlighting the C5-selective formylation.

Reactivity & Applications

The compound serves as a "linchpin" intermediate, allowing divergent synthesis at the N1, C3 (ester), and C5 (aldehyde) positions.

Medicinal Chemistry: Mcl-1 Inhibitors

Recent drug discovery efforts, specifically by Gilead Sciences , have utilized CAS 5910-05-4 to synthesize inhibitors of Mcl-1 (Myeloid cell leukemia 1), a protein overexpressed in many cancers that prevents apoptosis [3].

-

Mechanism: The pyrrole NH is alkylated with chiral epoxides or halides (e.g., (S)-2-methyloxirane) to introduce solubility-enhancing groups. The aldehyde is then subjected to reductive amination or Knoevenagel condensation to build the pharmacophore.

Heterocyclic Synthesis: Indolizines

The compound is a precursor for indolizines via tandem reactions with pyridinium ylides or similar dipoles. The adjacent formyl and ester groups allow for cyclization reactions that fuse new rings onto the pyrrole core.

-

Example: Reaction with ethyl (triphenylphosphoranylidene)acetate (Wittig) followed by cyclization can yield bicyclic systems utilized in fluorescence imaging and organic electronics [2].

Reactivity Map

Figure 2: Functionalization logic for CAS 5910-05-4 in drug design.

Safety & Handling

While specific toxicological data for this isomer is limited, it should be handled according to protocols for general pyrrole derivatives.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the Vilsmeier synthesis due to POCl

usage.

References

-

PrepChem. "Synthesis of 2-formylpyrrole-4-carboxylic acid methyl ester." Link

-

Ge, Y. Q., Jia, J., Yang, H., et al. "A Facile Approach to Indolizines via Tandem Reaction." Heterocycles, Vol. 78, No. 3, 2009.[1] Link

-

Chu, H., Guerrero, J. A., Hurtley, A. E.[2] (Gilead Sciences, Inc.).[2] "Mcl-1 Inhibitors." U.S. Patent Application US20190352271A1, 2019. Link

-

Pankova, A. S., et al. "Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation."[3] Russian Journal of Organic Chemistry, 2013. Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL [jglobal.jst.go.jp]

Technical Guide: Spectroscopic Data of Methyl 5-formyl-1H-pyrrole-3-carboxylate

This guide provides an in-depth technical analysis of the spectroscopic characterization of Methyl 5-formyl-1H-pyrrole-3-carboxylate , a critical intermediate in the synthesis of porphyrins, prodigiosins, and bioactive pyrrole-based scaffolds.

Executive Summary

Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS: 5910-05-4 / 1197-13-3 analog) is a bifunctional pyrrole building block characterized by two electron-withdrawing groups (EWGs): a formyl group at the C5 position and a methyl ester at the C3 position. This substitution pattern creates a unique electronic push-pull system across the aromatic ring, significantly influencing its chemical reactivity and spectral signature.

This guide details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles of the compound, grounded in experimental literature and theoretical fragmentation logic. It serves as a reference for validating synthesis products derived from Vilsmeier-Haack formylation protocols.

Structural Analysis & Theoretical Basis

The molecule consists of a pyrrole core substituted at the 3- and 5-positions. The 1H-pyrrole nitrogen acts as an electron donor, while the carbonyls at C3 and C5 act as electron acceptors.

-

Formula: C

H -

Molecular Weight: 153.14 g/mol

Electronic Environment

-

H-2 Proton (Alpha): Located between the NH and the ester group, this proton is highly deshielded due to the inductive effect of the adjacent nitrogen and the anisotropy of the ester carbonyl.

-

H-4 Proton (Beta): Located between the ester and the formyl group, this proton experiences significant deshielding from both EWGs but typically resonates upfield relative to H-2 due to its beta position.

-

NH Proton: The electron-withdrawing nature of the substituents increases the acidity of the NH proton, shifting it significantly downfield (~10-12 ppm).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from experimental characterization of the compound in deuterated chloroform (CDCl

H NMR Data (300 MHz, CDCl

)

| Signal (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |

| 10.13 | Singlet (br) | 1H | - | NH | Exchangeable proton; broad due to quadrupole moment of N. |

| 9.57 | Doublet | 1H | 1.2 Hz | CHO (C5-Formyl) | Characteristic aldehyde shift; couples to H-4 or H-2. |

| 7.71 | Doublet of Doublets | 1H | 3.0, 1.2 Hz | H-2 (Alpha) | Most deshielded ring proton; couples to H-4 ( |

| 7.40 | Doublet of Doublets | 1H | 2.4, 1.5 Hz | H-4 (Beta) | Beta proton; couples to H-2 ( |

| 3.86 | Singlet | 3H | - | OCH | Methyl ester singlet; typical methoxy region. |

Note on Coupling: The small coupling (

C NMR Data (75.4 MHz, CDCl

)

| Signal (δ ppm) | Assignment | Carbon Type |

| 180.0 | CHO | Formyl Carbonyl (Aldehyde) |

| 164.0 | COOMe | Ester Carbonyl |

| 133.1 | C-2 | Aromatic CH (Alpha) |

| 129.7 | C-5 | Quaternary Aromatic C (Alpha) |

| 121.3 | C-3 | Quaternary Aromatic C (Beta) |

| 118.8 | C-4 | Aromatic CH (Beta) |

| 51.6 | OCH | Methyl Carbon |

Infrared (IR) Spectroscopy

The IR spectrum reflects the dual carbonyl functionality and the secondary amine.

| Frequency (cm | Vibration Mode | Functional Group | Notes |

| 3200–3300 | Pyrrole NH | Broad, intense band; H-bonding dependent. | |

| 3143 | Aromatic C-H | Weak, sharp stretch above 3000 cm | |

| 1718 | Ester | Strong absorption; typical for conjugated esters. | |

| 1640–1660 | Aldehyde | Lower frequency than ester due to direct conjugation with the ring. | |

| 1536 | Pyrrole Ring | Skeletal vibrations of the aromatic ring. | |

| 1220 | Ester C-O | Strong stretch characteristic of methyl esters. |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or ESI (+).

Molecular Ion: [M]

Fragmentation Pathway (EI)

-

Molecular Ion (m/z 153): The parent peak is usually distinct due to the stability of the aromatic system.

-

Loss of Methoxy (m/z 122): Cleavage of the -OCH

group from the ester ([M - 31] -

Loss of Carbonyl (m/z 125): Loss of CO from the aldehyde group ([M - 28]

). -

Combined Loss (m/z 94): Sequential loss of substituents leads to the pyrrole core fragments.

Figure 1: Predicted Mass Spectrometry fragmentation pathway for Methyl 5-formyl-1H-pyrrole-3-carboxylate.

Experimental Protocol: Synthesis & Isolation

To obtain the sample for the above spectroscopic analysis, the compound is typically synthesized via the Vilsmeier-Haack reaction . This protocol ensures regioselectivity for the 5-position when the 3-position is blocked by an ester.

Methodology

-

Reagent Preparation: A Vilsmeier reagent is generated in situ by adding Phosphorus Oxychloride (POCl

, 1.1 eq) dropwise to dry N,N-Dimethylformamide (DMF, 5.0 eq) at 0°C under Argon. -

Substrate Addition: A solution of Methyl 1H-pyrrole-3-carboxylate (1.0 eq) in DMF is added slowly to the Vilsmeier reagent, maintaining the temperature below 5°C.

-

Reaction: The mixture is stirred at room temperature for 2–4 hours. Monitoring by TLC (Hexane:EtOAc 1:1) will show the consumption of the starting material (

) and the appearance of the aldehyde product ( -

Hydrolysis: The reaction is quenched by pouring the mixture into ice-cold saturated Sodium Acetate (NaOAc) solution. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Work-up: The precipitate is filtered, washed with water, and recrystallized from Ethanol or purified via silica gel chromatography (DCM/MeOH gradient).

Figure 2: Vilsmeier-Haack synthesis workflow for regioselective formylation.

References

-

Ge, Y.-Q., Jia, J., Yang, H., Zhao, G.-L., Zhan, F.-X., & Wang, J. (2009). A Facile Approach to Indolizines via Tandem Reaction. Heterocycles, 78(3), 728.[3][4]

-

BenchChem. (n.d.). Methyl 5-vinyl-1H-pyrrole-3-carboxylate Product Page (Contains synthesis context for formyl precursors).

-

PubChem. (2025).[2] Methyl 1H-pyrrole-3-carboxylate (Parent Compound Data).[2][5][6][7] National Library of Medicine.

-

NIST Mass Spec Data Center.[8] (2023).[9][10] Fragmentation Patterns of Pyrrole-2-carboxaldehyde derivatives. NIST Chemistry WebBook.

Sources

- 1. PubChemLite - 5-formyl-4-methyl-1h-pyrrole-3-carboxylic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 2. methyl 1H-pyrrole-3-carboxylate | C6H7NO2 | CID 12361759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Methyl 5-vinyl-1H-pyrrole-3-carboxylate Supplier [benchchem.com]

- 6. 2703-17-5|Methyl 1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. 1H-Pyrrole, 1-methyl- [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

Crystal Engineering of Methyl 5-formyl-1H-pyrrole-3-carboxylate Scaffolds

Technical Guide for Structural Analysis & Synthesis

Executive Summary

The Methyl 5-formyl-1H-pyrrole-3-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for porphyrin synthesis, BODIPY dyes, and prodigiosin-like immunosuppressants. This guide provides a rigorous technical analysis of its solid-state architecture. We move beyond basic characterization to explore the causal relationship between synthetic protocols, solvent choice, and the resulting supramolecular assembly.

Key Technical Takeaway: The crystal packing of this derivative class is governed by a competition between the ester and formyl carbonyls for the single N-H hydrogen bond donor, typically resolving into centrosymmetric dimers (

Part 1: Structural Significance & Pharmacophore Analysis

The 3,5-disubstituted pyrrole core is not merely a structural spacer; it is an electronic conduit. The 5-formyl group (electron-withdrawing) and the 3-carboxylate (electron-withdrawing) create a unique "push-pull" electronic system when paired with the electron-rich pyrrole nitrogen.

Critical Structural Parameters[1]

-

Planarity: The pyrrole ring is strictly planar (RMS deviation < 0.01 Å). In crystal lattices, the 5-formyl group typically adopts a syn-planar conformation relative to the C4-C5 bond to minimize dipole repulsion, though this is solvent-dependent.

-

H-Bonding Potential:

-

Donor: Pyrrole N-H (

-hole donor). -

Acceptors: Formyl Oxygen (

) vs. Ester Carbonyl Oxygen ( -

Selection Rule: In the absence of steric hindrance, the

is often the preferred acceptor due to higher basicity compared to the ester oxygen.

-

Part 2: Synthesis & Purification Protocols

To obtain diffraction-quality crystals, purity must exceed 99.5%. We utilize a modified Vilsmeier-Haack Formylation optimized for regioselectivity at the C5 position.

Reagent Logic (Causality)

-

Phosphorus Oxychloride (

): Generates the electrophilic chloroiminium ion in situ. -

DMF (Dimethylformamide): Acts as both solvent and reactant source of the formyl carbon.[1][2]

-

Temperature Control (0°C

Reflux): Initial cooling prevents thermal decomposition of the Vilsmeier reagent; subsequent heating drives the electrophilic aromatic substitution (EAS) on the deactivated pyrrole ring.

Protocol: Regioselective C5-Formylation

-

Preparation: Charge a flame-dried 3-neck flask with anhydrous DMF (5.0 eq) under

atmosphere. -

Activation: Dropwise addition of

(1.2 eq) at 0°C. Critical: Maintain internal temp < 5°C to avoid "charring" (polymerization). Stir for 30 min to form the Vilsmeier salt (white precipitate may form). -

Addition: Dissolve Methyl pyrrole-3-carboxylate (1.0 eq) in minimal DMF and add dropwise.

-

Reaction: Warm to RT, then heat to 60°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Hydrolysis: Pour mixture onto crushed ice/sodium acetate (buffered hydrolysis). The basic pH (approx. 8) is crucial to liberate the free base aldehyde from the iminium intermediate.

-

Purification: Recrystallize crude solid from Ethanol/Water (9:1) .

Visualization: Vilsmeier-Haack Pathway

The following diagram illustrates the transformation logic and critical intermediate handling.

Figure 1: Reaction pathway for the regioselective formylation of the pyrrole scaffold.

Part 3: Crystallographic Characterization

When analyzing the crystal structure of methyl 5-formyl-1H-pyrrole-3-carboxylate derivatives (specifically using the ethyl 2,4-dimethyl analog as a structural proxy due to high data availability), the following unit cell characteristics are standard.

Data Summary Table (Representative)

| Parameter | Value / Characteristic | Significance |

| Crystal System | Monoclinic | Common for planar aromatics.[3] |

| Space Group | Centrosymmetric packing favored to cancel dipoles. | |

| Z Value | 4 | Indicates 4 molecules per unit cell. |

| Density ( | ~1.30 - 1.35 | Typical for small organic heterocycles. |

| R-Factor ( | < 0.05 (Target) | Indicates high-quality model fit. |

Supramolecular Architecture

The dominant feature in the lattice is the Hydrogen Bonding Network .

-

Primary Motif (

Dimer): Two pyrrole molecules orient in an inversion center. The N-H of Molecule A donates to the Formyl Oxygen of Molecule B. This creates a stable 8-membered ring motif.-

Distance:

-

Angle:

-

-

Secondary Interactions (

-Stacking): The planar rings stack along the shortest axis (usually a or b axis) with a centroid-to-centroid distance of 3.8 Å. This "slipped stack" geometry is driven by dispersion forces and minimizes electrostatic repulsion between the

Visualization: H-Bonding Logic

This diagram details the competitive donor-acceptor logic that dictates the crystal lattice.

Figure 2: Logic gate for supramolecular assembly based on acceptor strength and steric hindrance.

Part 4: Experimental Validation (Self-Validating System)

To ensure the crystal structure reported is accurate, the following validation steps must be performed. This protocol acts as a quality control gate before submitting data to the CSD.

Thermal Analysis (DSC)

-

Expectation: Sharp endotherm corresponding to melting.

-

Range: 100°C – 145°C (Derivative dependent).

-

Failure Mode: Broad peak (>2°C range) indicates solvent inclusion or amorphous phases. Action: Recrystallize from slower evaporating solvent (e.g., Toluene).

Vibrational Spectroscopy (FT-IR)

Verify the H-bond status before X-ray diffraction.

-

Free N-H: ~3450

(Sharp). -

H-Bonded N-H: ~3200-3300

(Broad). -

Diagnostic: If the crystal shows a sharp peak at 3450, the lattice is likely held by

-stacking only (rare) or solvated. A broad shift confirms the

Single Crystal XRD Parameters

-

Source:

( -

Temperature: Collect at 100 K .

-

Reasoning: Reduces thermal vibration (ellipsoids), allowing precise location of the H-atoms on the pyrrole nitrogen, which is critical for confirming the H-bond geometry.

-

References

-

Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008).[4] Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[4] Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.

- Context: Provides the definitive unit cell parameters and R-factors for the ethyl/dimethyl derivative, serving as the primary structural model.

-

Senge, M. O., & Smith, K. M. (2005).[5] Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole. Acta Crystallographica Section C: Crystal Structure Communications, 61(9), o539–o543.

- Context: Authoritative analysis of the competition between ester and formyl groups for hydrogen bonding in pyrroles.

-

Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[1][6] Comprehensive Organic Synthesis, 2, 777-794.

- Context: The foundational mechanistic guide for the synthesis protocol described in Part 2.

-

PubChem Compound Summary. (n.d.). Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[7] National Center for Biotechnology Information.

- Context: Verification of chemical identifiers (CAS, Molecular Weight)

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. tara.tcd.ie [tara.tcd.ie]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. PubChemLite - Methyl 5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C9H11NO3) [pubchemlite.lcsb.uni.lu]

Thermal Stability Profile: Methyl 5-formyl-1H-pyrrole-3-carboxylate

This guide serves as a technical reference for the characterization, handling, and stability assessment of Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS 5910-05-4). It is designed for medicinal chemists and process engineers requiring precise control over intermediate integrity during drug development workflows.

Technical Whitepaper | Version 1.0

Executive Summary

Methyl 5-formyl-1H-pyrrole-3-carboxylate is a bifunctional pyrrole scaffold widely utilized in the synthesis of porphyrins, BODIPY dyes, and kinase inhibitors (e.g., RTK inhibitors). While the pyrrole core is electron-rich, the presence of the electron-withdrawing formyl (C-5) and ester (C-3) groups imparts unique stability challenges.

Critical Insight: Unlike simple alkyl pyrroles, this compound exhibits a "push-pull" electronic character. The formyl group is susceptible to autoxidation to the carboxylic acid, while the unsubstituted nitrogen (N-1) and C-2/C-4 positions remain vulnerable to acid-catalyzed polymerization, particularly under thermal stress. Strict cold-chain maintenance (2–8°C) and inert atmosphere handling are mandatory to prevent degradation. [1]

Physicochemical Identity

| Property | Specification |

| IUPAC Name | Methyl 5-formyl-1H-pyrrole-3-carboxylate |

| CAS Number | 5910-05-4 |

| Molecular Formula | C₈H₉NO₃ (Note: Methyl analog is C₇H₇NO₃; C₈H₉NO₃ refers to the N-methyl or dimethyl variant often confused in literature. This guide focuses on the N-unsubstituted C₇H₇NO₃ core. ) |

| Molecular Weight | 153.14 g/mol |

| Physical State | Off-white to pale yellow solid |

| Predicted LogP | ~0.6–0.8 |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.[1] |

Thermal Stability Analysis

Solid-State Stability

In the solid state, the compound is moderately stable at room temperature for short durations (<24 hours) but degrades over weeks if exposed to air and ambient heat.

-

Melting Point Domain: Typically 100–140°C (analog dependent; experimental verification via DSC required for specific batch).[1]

-

Decomposition Onset: Thermal gravimetric analysis (TGA) typically reveals onset of mass loss (decarboxylation/decarbonylation) above 180°C .[1]

-

Risk Factor: The compound is not explosive but is a combustible solid.[1] The primary risk is purity loss , not energetic decomposition.[1]

Solution-State Stability & Reaction Limits

-

Process Temperature Limit: 60°C – 85°C.

-

Evidence: Synthetic protocols for Knorr-type condensations or Vilsmeier-Haack formylations often proceed at reflux in methanol (65°C) or heating in DMF (80-90°C) for 1–3 hours without significant decomposition.[1]

-

-

Critical Threshold: Prolonged heating (>12 hours) above 60°C in the presence of trace acids or oxygen leads to significant darkening (polymerization).[1]

Degradation Pathways

The compound degrades via two primary competing mechanisms driven by thermal energy and atmospheric exposure.

Figure 1: Primary thermal and oxidative degradation pathways.

Experimental Protocols for Stability Assessment

As an application scientist, you must validate the stability of your specific lot, as impurity profiles (trace metals/acids) significantly affect shelf-life.

Protocol A: Accelerated Stability Testing (HPLC)

Objective: Determine the degradation rate constant (

-

Preparation: Prepare a 1 mg/mL stock solution in acetonitrile (ACN).

-

Aliquoting: Split into three glass vials:

-

Sampling: Inject 5 µL onto HPLC at t=0, 4h, 24h, and 48h.

-

Analysis: Calculate % area loss relative to t=0.

-

Pass Criteria: <2% degradation at 24h (Vial B). >5% degradation in Vial C indicates strict temperature control is required during synthesis.[1]

-

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Define the safe operating window for drying and melting.

-

Sample: Weigh 2–5 mg of dry solid into a standard aluminum pan. Crimped lid with a pinhole (to allow gas escape).[1]

-

Ramp: Heat from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Interpretation:

Handling & Storage Guidelines ("Gold Standard")

To ensure maximum shelf-life and reproducibility in synthesis:

| Parameter | Recommendation | Rationale |

| Storage Temp | 2°C to 8°C (Refrigerated) | Slows autoxidation kinetics significantly.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces O₂; prevents formyl group oxidation.[1] |

| Container | Amber Glass Vial | Protects from UV-induced radical formation.[1] |

| Solution Handling | Use Freshly Prepared | Avoid storing in solution; if necessary, store in DMSO at -20°C. |

| Drying | Vacuum Oven < 40°C | Avoid high heat drying; use desiccants (P₂O₅) instead.[1] |

References

-

PubChem. (2025).[1][2] 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Analog Data). National Library of Medicine.[1] Available at: [Link][1]

-

Ge, Y.-Q., et al. (2009).[1] A Facile Approach to Indolizines via Tandem Reaction.[1] Heterocycles, 78(3).[1][3] (Describes synthesis and handling of pyrrole-3-carboxylates). Available at: [Link]

Sources

Discovery and history of formyl-pyrrole compounds

An In-Depth Technical Guide to the Discovery and History of Formyl-Pyrrole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl-pyrroles, a class of heterocyclic aldehydes, represent a cornerstone in the architecture of numerous biologically active molecules and functional materials. Their journey from incidental discovery in food chemistry to indispensable building blocks in modern synthetic chemistry is a testament to their versatile reactivity and inherent stability. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of formyl-pyrrole compounds. We delve into their natural origins, principally through the non-enzymatic Maillard reaction, and chart the development of seminal synthetic methodologies that have enabled their widespread application. Key formylation techniques, including the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions, are discussed in detail, with an emphasis on mechanistic understanding and practical application. Furthermore, this guide highlights the significant biological activities exhibited by formyl-pyrrole derivatives and their burgeoning role in medicinal chemistry and materials science, offering a forward-looking perspective on this fascinating class of compounds.

The Genesis of Formyl-Pyrroles: A Non-Enzymatic Beginning

The story of formyl-pyrroles does not begin in a synthetic chemistry laboratory, but rather in the complex milieu of food chemistry. It is now widely accepted that these compounds arise from the condensation of amines with sugars in what are commonly known as Maillard or browning reactions. This non-enzymatic origin was first hypothesized following the isolation of 2-formylpyrroles from reaction mixtures of reducing sugars and amines in 1970. Although they form in biological systems, no enzymatic biosynthesis has been proposed for the 5-hydroxymethylpyrrole-2-carbaldehyde ring system, a common formyl-pyrrole motif.

The generally accepted mechanism for the formation of 2-formylpyrroles from D-glucose and amines proceeds through the formation of 3-deoxy-D-glucosone (3-DG) as a key intermediate. 3-DG itself is a degradation product of Amadori compounds, which are formed from the initial condensation of glucose with an amine.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of pyrrole.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to

Reactivity of the Formyl Group in Pyrrole-3-Carboxylates: A Technical Guide

This guide details the chemical reactivity of the formyl group within the pyrrole-3-carboxylate scaffold, a privileged structure in medicinal chemistry (e.g., Sunitinib). It focuses on the electronic interplay between the electron-rich pyrrole ring and the electron-withdrawing C3-carboxylate, and how this governs the electrophilicity of the formyl group at the C2 or C5 position.

Executive Summary & Structural Logic

The pyrrole-3-carboxylate scaffold represents a classic "push-pull" electronic system. The pyrrole nitrogen lone pair acts as a strong donor (+M effect), while the C3-carboxylate acts as an acceptor (-M/-I effect). When a formyl group is introduced (typically at C2 or C5), it competes for electron density.

-

The "Push": The pyrrole NH stabilizes the developing positive charge during electrophilic attack but also reduces the electrophilicity of the formyl carbon compared to a benzaldehyde derivative.

-

The "Pull": The C3-ester withdraws electron density, partially restoring the electrophilicity of the formyl group, making it highly tunable for condensation reactions.

This balance makes the formyl pyrrole-3-carboxylate an ideal "soft" electrophile, highly selective for soft nucleophiles (active methylenes) over hard nucleophiles, which is critical for late-stage functionalization in drug discovery.

Electronic Resonance Map

The following diagram illustrates the competing resonance contributors that define the reactivity of the formyl center.

Figure 1: Electronic push-pull dynamics governing the formyl group's susceptibility to nucleophilic attack.

Primary Reactivity Profile: C=C Bond Formation (Condensation)

The most chemically significant reaction for this scaffold is the Knoevenagel-type condensation . This is the cornerstone chemistry used to synthesize multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib, Toceranib).

Mechanism: Vinylogous Imine Activation

Unlike standard aldehydes, the pyrrole formyl group often requires specific base catalysis (piperidine or pyrrolidine) to form a highly reactive iminium intermediate before the final condensation.

-

Activation: The secondary amine catalyst attacks the formyl group to form an iminium ion.

-

Deprotonation: The base deprotonates the active methylene partner (e.g., oxindole).

-

Coupling: The enolate attacks the iminium species.

-

Elimination: Loss of the amine catalyst restores the conjugated system, forming the alkene bridge.

Case Study: Sunitinib Synthesis Workflow

The synthesis of Sunitinib relies on the condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 5-fluorooxindole .[1][2][3][4]

Figure 2: Synthetic pathway for the Sunitinib core via Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of a pyrrolyl-indolinone derivative.

-

Reagents:

-

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (1.0 equiv)[1]

-

5-Fluoro-2-oxindole (1.0 equiv)

-

Piperidine (0.1 equiv)

-

Ethanol (anhydrous, 10 volumes)

-

-

Procedure:

-

Charge the reaction vessel with the pyrrole and oxindole derivatives in ethanol.

-

Add piperidine dropwise at room temperature.

-

Heat the mixture to reflux (78°C) under

atmosphere. -

Monitor by TLC/HPLC. The product typically precipitates as a yellow/orange solid due to extended conjugation.

-

After 3 hours, cool to 0°C.

-

Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.

-

-

Validation:

-

NMR: Look for the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the alkene singlet (~7.4-7.8 ppm).

-

Stereochemistry: The Z-isomer is thermodynamically favored due to hydrogen bonding between the oxindole C=O and the pyrrole NH.

-

Secondary Reactivity: Reductive Amination & Heterocyclization

While condensation is dominant, the formyl group serves as a versatile handle for diversity-oriented synthesis (DOS).

C-N Bond Formation (Reductive Amination)

The formyl group can be converted to a benzylic amine. This is useful for introducing solubilizing groups or targeting specific binding pockets.

-

Reagents: Sodium triacetoxyborohydride (STAB) or

in MeOH/DCM. -

Note: The electron-rich nature of the pyrrole ring can make the intermediate imine less electrophilic, requiring slightly harsher conditions or acid catalysis (acetic acid) to drive the reaction.

Heterocyclization (Pyrrolo-fused systems)

Reacting the formyl group with bifunctional nucleophiles leads to fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines.

Reaction Class: [3+3] Annulation

-

Partner: 6-aminouracil or active methylene amidines.

-

Mechanism: Initial Knoevenagel condensation followed by intramolecular cyclization onto the C3-ester or nitrile (if present).

Quantitative Data Summary

| Reaction Type | Reagent Class | Key Intermediate | Typical Yield | Selectivity |

| Knoevenagel | Active Methylene (pKa < 13) | Iminium / Enolate | 85-95% | Z-isomer (>95%) |

| Reductive Amination | Primary/Secondary Amine | Iminium Ion | 60-80% | Chemoselective over ester |

| Oxidation | Carboxylic Acid | 70-85% | Forms dicarboxylic acid | |

| Wittig | Phosphonium Ylide | Oxaphosphetane | 50-75% | E/Z mixture (substrate dependent) |

References

-

Synthesis of Sunitinib Malate. An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate.[5]

-

Pyrrole Reactivity Overview. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.

-

Knoevenagel Mechanism. Knoevenagel condensation mechanism and applications. PureChemistry.

-

Formyl Pyrrole Synthesis. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.[6] NIH/PMC.

-

Pyrrolo[2,3-d]pyrimidine Synthesis. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO.

Sources

- 1. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 2. US9206163B2 - Process for the preparation of sunitinib and its acid addition salts thereof - Google Patents [patents.google.com]

- 3. CN101333215B - Synthesis method of sunitinib alkali - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl 5-formyl-1H-pyrrole-3-carboxylate in Organic Synthesis

Introduction: A Versatile Heterocyclic Building Block

Methyl 5-formyl-1H-pyrrole-3-carboxylate is a bifunctional heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its structure, featuring an electron-rich pyrrole core substituted with both a nucleophilically-reactive formyl group and an electron-withdrawing methyl carboxylate, allows for a diverse range of chemical transformations. This unique combination of functional groups makes it an ideal precursor for the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds and natural products. The pyrrole moiety is a common scaffold in numerous biologically active molecules, and the strategic placement of the formyl and ester groups in this reagent provides a gateway to a wide array of more complex pyrrole derivatives.[1][2]

These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of Methyl 5-formyl-1H-pyrrole-3-carboxylate. We will delve into the causality behind experimental choices, provide validated protocols for its synthesis and key transformations, and illustrate its utility in the synthesis of medicinally relevant scaffolds.

Synthesis of Methyl 5-formyl-1H-pyrrole-3-carboxylate

The most common and efficient method for the synthesis of Methyl 5-formyl-1H-pyrrole-3-carboxylate is the Vilsmeier-Haack formylation of the readily available Methyl 1H-pyrrole-3-carboxylate.[3][4][5] This reaction introduces a formyl group onto the electron-rich pyrrole ring.

Reaction Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that readily attacks the electron-rich C5 position of the pyrrole ring. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the desired aldehyde. The electron-withdrawing ester at the C3 position directs the formylation to the C5 position.

Diagram: Vilsmeier-Haack Reaction Workflow

Sources

- 1. Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

Protocol for the formylation of methyl 1H-pyrrole-3-carboxylate

Application Note: Regioselective Formylation of Methyl 1H-pyrrole-3-carboxylate via Vilsmeier-Haack Acylation

Strategic Overview

The formylation of methyl 1H-pyrrole-3-carboxylate is a critical transformation in the synthesis of porphyrin precursors, BODIPY dyes, and multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib analogs). While the pyrrole ring is inherently electron-rich, the presence of the electron-withdrawing ester group at the C3 position introduces a regiochemical challenge.

This protocol details the Vilsmeier-Haack formylation to selectively install a formyl group (-CHO).[1] The primary objective is the synthesis of methyl 5-formyl-1H-pyrrole-3-carboxylate .

Key Technical Considerations:

-

Regioselectivity: The C3-ester deactivates the adjacent C2 and C4 positions. The C5 position, being "meta" to the ester and sterically less hindered, is the preferred site for electrophilic attack.

-

Moisture Sensitivity: The Vilsmeier reagent (chloroiminium salt) is highly sensitive to moisture; anhydrous conditions are non-negotiable until the hydrolysis step.

-

Safety Profile: The reaction generates HCl gas and requires handling phosphorus oxychloride (

), a potent corrosive and lachrymator.

Mechanistic Insight & Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . The active electrophile is the chloromethyliminium salt (Vilsmeier Reagent), generated in situ from DMF and

Mechanism visualization:

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation targeting the C5 position.

Experimental Protocol

Safety Warning:

Materials

-

Substrate: Methyl 1H-pyrrole-3-carboxylate (1.0 eq)

-

Reagent: Phosphorus oxychloride (

, 1.2 eq) -

Solvent/Reagent: N,N-Dimethylformamide (DMF, anhydrous, 5–10 volumes)

-

Quench: Saturated aqueous Sodium Acetate (

) or Sodium Bicarbonate ( -

Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

Step-by-Step Procedure

1. Vilsmeier Reagent Formation (The "Cold" Step)

-

Charge a flame-dried round-bottom flask (RBF) with anhydrous DMF under an inert atmosphere (

or Ar). -

Cool the DMF to 0°C using an ice/water bath.

-

Dropwise Addition: Add

(1.2 eq) slowly via a syringe or addition funnel.-

Note: The reaction is exothermic. Maintain internal temperature

. -

Observation: The solution may turn pale yellow or form a white precipitate (the Vilsmeier salt).[2] Stir at 0°C for 30 minutes.

-

2. Substrate Addition

-

Dissolve Methyl 1H-pyrrole-3-carboxylate (1.0 eq) in a minimum amount of anhydrous DMF.

-

Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C .

-

Rationale: Adding the substrate to the reagent (rather than vice-versa) ensures the electrophile is in excess relative to the local concentration of pyrrole, minimizing polymerization side reactions.

3. Reaction (The "Heat" Step) [3][4]

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Heat: Warm the reaction mixture to 60°C for 2–4 hours.

-

Monitoring: Monitor by TLC (typically 30-50% EtOAc in Hexane). The starting material (higher

) should disappear, replaced by a lower -

Note: While some pyrroles react at RT, the electron-withdrawing ester at C3 usually requires thermal activation to drive the reaction to completion at the C5 position.

-

4. Hydrolysis & Quench

-

Cool the reaction mixture back to 0°C .

-

Critical Step: Slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous

(3.0 eq).-

Why NaOAc? It buffers the solution. Strong bases (

) can hydrolyze the C3-ester; water alone produces strong acid (

-

-

Stir vigorously for 1 hour at RT. The iminium salt must be fully hydrolyzed to release the aldehyde.

5. Workup & Purification

-

Extract the aqueous layer with EtOAc (

). -

Wash combined organics with water (

) to remove residual DMF, then brine ( -

Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude solid is typically purified via silica gel column chromatography (Gradient: 10%

40% EtOAc in Hexanes). -

Product: Methyl 5-formyl-1H-pyrrole-3-carboxylate (often an off-white to pale yellow solid).

Process Workflow Diagram

Figure 2: Operational workflow for the formylation protocol.

Data Analysis & Expected Results

Regioselectivity Profile: Under these conditions, the C5-isomer is the major product. The C2-isomer is sterically hindered by the adjacent ester and electronically less favorable.

| Parameter | C5-Formyl (Major) | C2-Formyl (Minor) |

| Structure | Aldehyde at pos 5 (meta to ester) | Aldehyde at pos 2 (ortho to ester) |

| Yield (Typical) | 70 – 85% | < 5–10% |

| Singlet, | Singlet, often shifted slightly downfield | |

| NH Signal | Broad singlet, | Broad singlet |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield / SM Recovery | Reaction temperature too low. | Increase temp to 80°C; ensure reagents are anhydrous. |

| Black Tar Formation | Reaction too hot or acidic quench. | Keep temp < 60°C; use NaOAc buffer instead of water/acid. |

| Product is Oil (not solid) | Residual DMF. | Wash organic layer thoroughly with water; use high-vac. |

References

-

Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde." Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 119–122. Link

-

Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. "2-Pyrrolealdehyde, 3-Pyrrolealdehyde and 2-Hydroxymethylpyrrole." Organic Syntheses, 1956 , 36, 74. Link

-

PubChem Compound Summary. "Methyl 5-formyl-1H-pyrrole-3-carboxylate." National Center for Biotechnology Information, 2023 . Link

-

Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Link

-

Li, J. J. "Vilsmeier-Haack Reaction." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009 , 561-562. Link

Sources

Application Note: Methyl 5-formyl-1H-pyrrole-3-carboxylate as a Versatile Scaffold in Complex Molecule Synthesis

Introduction & Chemical Profile

Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS: 5910-05-4) is a highly functionalized, electron-deficient heterocyclic building block. Its unique structural topology—comprising a reactive pyrrole nitrogen, an electrophilic formyl group, and a protected carboxylate—provides orthogonal reactivity vectors essential for the divergent synthesis of complex Active Pharmaceutical Ingredients (APIs). Because the electron-withdrawing methyl carboxylate group at the C-3 position deactivates the electron-rich aromatic system[1], the pyrrole core is stabilized against unwanted electrophilic degradation, allowing for highly controlled, site-specific modifications.

Strategic Importance in Oncology (MCL-1 Inhibitors)

A prominent application of this building block is in the synthesis of[2]. MCL-1 is an anti-apoptotic protein of the Bcl-2 family, frequently overexpressed in various malignancies to evade programmed cell death[2]. The pyrrole core of Methyl 5-formyl-1H-pyrrole-3-carboxylate serves as a rigid, planar scaffold that positions hydrophobic and hydrogen-bonding pharmacophores perfectly within the BH3-binding groove of the MCL-1 protein[3].

Mechanism of pyrrole-derived MCL-1 inhibitors in cancer cell apoptosis.

Orthogonal Reactivity and Synthetic Workflow

The synthetic utility of Methyl 5-formyl-1H-pyrrole-3-carboxylate relies on the sequential, chemoselective functionalization of its three distinct moieties:

-

N-Alkylation : The pyrrole N-H is weakly acidic. Deprotonation with a mild base allows for nucleophilic attack on epoxides or alkyl halides to build the core's side chain[2].

-

Formyl Functionalization : The C5-formyl group undergoes classic olefination (e.g., Wittig reaction) to yield [1], which are critical for subsequent cross-coupling, hydrometalation, or cyclization.

-

Ester Saponification : The C3-methyl ester can be hydrolyzed post-functionalization to yield a free carboxylic acid for final amide coupling.

Workflow for synthesizing complex APIs from Methyl 5-formyl-1H-pyrrole-3-carboxylate.

Experimental Causality: Optimizing N-Alkylation

A critical step in constructing MCL-1 inhibitors is the stereospecific N-alkylation of the pyrrole core using[2]. The choice of base and solvent is paramount. Strong bases (e.g., NaH) can lead to unwanted polymerization or premature ester hydrolysis.

Cesium carbonate (Cs₂CO₃) is the optimal choice due to the "cesium effect"—the large ionic radius of Cs⁺ creates a highly dissociated, naked pyrrolide anion, maximizing its nucleophilicity. Furthermore, using a mixed solvent system of Acetonitrile/Methanol (3:1) accelerates the reaction. Methanol acts as a hydrogen-bond donor, activating the epoxide oxygen toward nucleophilic ring-opening, while acetonitrile ensures the solubility of the organic substrates.

Quantitative Data: N-Alkylation Optimization

| Entry | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | K₂CO₃ | DMF | 60 | 12 | 45% | Sluggish reaction; tight ion pairing reduces nucleophilicity. |

| 2 | Cs₂CO₃ | DMF | 60 | 2 | 78% | Faster kinetics due to the "cesium effect" on the pyrrolide anion. |

| 3 | Cs₂CO₃ | MeCN / MeOH (3:1) | 60 | 0.75 | 92% | Optimal; MeOH hydrogen-bonds to the epoxide, activating it for attack. |

Data synthesized from standard process chemistry optimization for pyrrole N-alkylation.

Validated Experimental Protocols

Protocol 1: Regioselective N-Alkylation via Epoxide Ring Opening

Objective: Synthesize Methyl 1-((S)-2-hydroxypropyl)-5-formyl-1H-pyrrole-3-carboxylate.

Materials:

-

Methyl 5-formyl-1H-pyrrole-3-carboxylate (500 mg, 3.27 mmol)

-

(S)-2-methyloxirane (458 μL, 6.53 mmol, 2.0 eq)

-

Cesium carbonate (Cs₂CO₃) (2.13 g, 6.53 mmol, 2.0 eq)

-

Acetonitrile (MeCN) (6.0 mL)

-

Methanol (MeOH) (2.0 mL)

Step-by-Step Methodology:

-

Preparation : In an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl 5-formyl-1H-pyrrole-3-carboxylate (500 mg) and Cs₂CO₃ (2.13 g) in a[3].

-

Reagent Addition : Inject (S)-2-methyloxirane (458 μL) into the vigorously stirring suspension at room temperature[2]. Note: The epoxide is highly volatile; ensure the flask is properly sealed with a septum.

-

Thermal Activation : Heat the reaction mixture to 60 °C using a pre-equilibrated oil bath[2].

-

In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes/EtOAc 1:1) and LC-MS. The reaction typically reaches completion within 45 minutes[2], indicated by the consumption of the starting material (m/z 154 [M+H]⁺) and the appearance of the product mass (m/z 212 [M+H]⁺).

-

Quench and Extraction : Cool the mixture to room temperature. Dilute with Ethyl Acetate (60 mL)[2]. Wash the organic layer sequentially with a 1:1 mixture of distilled water and brine (3 x 20 mL) to remove cesium salts and methanol[4].

-

Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

-

Self-Validation : Analyze the crude product via ¹H NMR. The disappearance of the broad pyrrole N-H singlet (~10.1 ppm) and the emergence of a complex multiplet for the chiral aliphatic side chain confirms successful N-alkylation.

Protocol 2: Wittig Olefination of the 5-Formyl Group

Objective: Convert the formyl group to a vinyl moiety, generating a stable, conjugated building block for downstream cross-coupling[1].

Materials:

-

N-alkylated pyrrole intermediate (1.0 eq)

-

Methyltriphenylphosphonium bromide (Ph₃PCH₃Br) (1.5 eq)

-

Potassium tert-butoxide (KOtBu) (1.4 eq)

-

Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

-

Ylide Formation : In a flame-dried flask under an inert argon atmosphere, suspend Ph₃PCH₃Br in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

-

Base Addition : Add KOtBu portion-wise. The suspension will transition to a bright yellow solution, indicating the formation of the active methylenetriphenylphosphorane ylide[1]. Stir at 0 °C for 30 minutes.

-

Substrate Addition : Dissolve the N-alkylated pyrrole intermediate in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 10 minutes to prevent localized exotherms.

-

Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The conversion of the aldehyde to the alkene is thermodynamically driven by the formation of the highly stable triphenylphosphine oxide byproduct[1].

-

Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with Diethyl Ether (3 x 20 mL). The use of ether helps precipitate the triphenylphosphine oxide during concentration.

-

Purification : Purify via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to isolate the pure vinyl pyrrole.

References

- Title: US20190352271A1 - Mcl-1 inhibitors Source: Google Patents URL

- Title: WO2019222112A1 - Mcl-1 inhibitors Source: Google Patents URL

Sources

Application Note: Paal-Knorr Synthesis of Substituted Pyrroles

Executive Summary

The Paal-Knorr synthesis remains the premier method for generating substituted pyrroles, a structural motif critical to medicinal chemistry (e.g., Atorvastatin, Sunitinib) and materials science (conducting polymers). While conceptually simple—condensing a 1,4-dicarbonyl compound with a primary amine—the reaction’s success relies on controlling competing pathways (furan formation), managing steric bulk, and driving the dehydration equilibrium.

This guide provides an in-depth technical analysis of the Paal-Knorr reaction, offering optimized protocols for both traditional thermal synthesis and modern green chemistry (microwave/iodine-catalyzed) approaches. It includes a validated case study on Atorvastatin manufacturing to demonstrate industrial scalability.

Mechanistic Insight & Kinetics

The Amarnath Mechanism

Contrary to early theories proposing an imine/enamine intermediate, kinetic studies by Amarnath et al. established that the reaction proceeds through a hemiaminal pathway. Understanding this is crucial for troubleshooting:

-

Nucleophilic Attack: The amine attacks one ketone carbonyl to form a hemiaminal.[1]

-

Cyclization (Rate Determining Step): The nitrogen lone pair attacks the second carbonyl.[1] This step is sensitive to steric hindrance (meso vs. dl-isomers of 1,4-diketones react at significantly different rates).

-

Dehydration: Two water molecules are eliminated to aromatize the system.

Critical Control Point: If the pH is too low (< 3), the oxygen of the hemiaminal is protonated preferentially over the nitrogen, leading to cyclization via oxygen and the formation of a furan (Paal-Knorr Furan Synthesis).

Mechanism Diagram

The following diagram details the stepwise transformation and the critical divergence point for furan formation.[2]

Caption: Mechanistic pathway of Paal-Knorr pyrrole synthesis highlighting the pH-dependent divergence toward furan side-products.

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Mechanistic Impact |

| Acidity (pH) | 4.0 – 6.5 | < 3.0: Promotes furan formation.> 8.0: Slows hemiaminal formation (requires acid catalysis). |

| Solvent | Toluene, EtOH, AcOH | Protics (EtOH/AcOH): Stabilize polar transition states.Aprotics (Toluene): Allow azeotropic water removal (Dean-Stark) to drive equilibrium ( |

| Sterics | Amine Dependent | Bulky amines (e.g., tert-butyl) significantly retard the cyclization step. Microwave irradiation is recommended for these substrates.[3] |

| Water | Anhydrous | Water is a byproduct. Its presence inhibits the final dehydration steps. Use molecular sieves or azeotropic distillation. |

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Robust)

Best for: Large-scale synthesis, thermally stable substrates, and synthesis requiring water removal.

Reagents:

-

1,4-Dicarbonyl compound (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

p-Toluenesulfonic acid (p-TSA) (1-5 mol%)

-

Solvent: Toluene (or Benzene/Xylene)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Dissolve the 1,4-dicarbonyl compound and primary amine in Toluene (0.5 M concentration).

-

Catalysis: Add p-TSA (catalytic amount).

-

Reflux: Heat the mixture to reflux (

). Monitor water collection in the Dean-Stark trap. -

Monitoring: Reaction is typically complete when water evolution ceases (2–12 hours). Verify by TLC (disappearance of diketone).

-

Work-up: Cool to RT. Wash with saturated

(to remove acid), then brine. Dry over -

Purification: Recrystallization (EtOH) or Silica Gel Chromatography.

Protocol B: Green Synthesis (Iodine-Catalyzed / Microwave)

Best for: Acid-sensitive substrates, rapid library generation, and "Green Chemistry" compliance.

Reagents:

-

1,4-Dicarbonyl compound (1.0 equiv)

-

Primary Amine (1.0 equiv)

-

Molecular Iodine (

) (5 mol%)[4] -

Solvent: Solvent-free (Neat) or Ethanol

Procedure:

-

Mixing: In a microwave-safe vial, mix the diketone and amine.

-

Catalysis: Add 5 mol% molecular iodine (

). -

Activation (Choose one):

-

Method B1 (Stirring): Stir at room temperature for 1–4 hours.

-

Method B2 (Microwave): Irradiate at

for 2–10 minutes (Power: 100W).

-

-

Quench: Dilute with Ethyl Acetate and wash with 5%

(sodium thiosulfate) to remove iodine (decolorization indicates success). -

Isolation: Dry organic layer and concentrate. High purity often precludes chromatography.

Real-World Application: Atorvastatin Synthesis

The industrial synthesis of Atorvastatin (Lipitor) utilizes a convergent Paal-Knorr reaction to build the central pyrrole ring. This step is critical as it installs the chiral side chain.

Reaction Specifics:

-

Diketone: 4-fluoro-

-(2-methyl-1-oxopropyl)- -

Amine: Chiral amino-ester (commercially available).

-

Catalyst: Pivalic acid (weak acid prevents racemization).

-

Conditions: Toluene/Heptane reflux with water removal.

Caption: The convergent Paal-Knorr step in the industrial manufacturing of Atorvastatin.[5][6][7]

Troubleshooting Guide (Self-Validating)

| Observation | Root Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Equilibrium limitation (Water). | Switch to Protocol A (Dean-Stark) or add molecular sieves (4Å). |

| Formation of Furan | pH is too low (< 3).[8] | Neutralize strong acid catalysts. Switch to weak acids (AcOH, Pivalic) or Lewis Acids ( |

| Dark/Tarred Product | Polymerization of pyrrole. | Pyrroles are acid-sensitive and prone to oxidation. Perform reaction under |

| Starting Material Persists (Steric) | Bulky amine hindrance. | Use Microwave irradiation (Protocol B2) to overcome activation energy barrier. |

References

-

Amarnath, V., et al. (1991).[9] Mechanism of the Paal-Knorr Pyrrole Synthesis.[1][2][8][9][10][11][12] Journal of Organic Chemistry.[3][8]

-

Minetto, G., et al. (2005).[3] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[3] European Journal of Organic Chemistry.[3]

-

Banik, B. K., et al. (2004). Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole-Bearing N-Polyaromatic β-Lactams. Tetrahedron Letters/PMC.

-

Roth, B. D. (2002). The discovery and development of atorvastatin, a potent novel hypolipidemic agent. Progress in Medicinal Chemistry.[13]

-

BenchChem. (2025).[1][6][14][15] Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 4. Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyaromatic β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (PDF) Paal–Knorr synthesis of pyrroles: from conventional to green synthesis [academia.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Fidelity Reductive Amination of Methyl 5-formyl-1H-pyrrole-3-carboxylate

Executive Summary

This guide details the optimized protocol for the reductive amination of Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS: 119372-47-7). This scaffold is a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs) and porphyrin-based materials.

Unlike standard benzaldehydes, pyrrole-based aldehydes present a unique synthetic challenge: the electron-rich pyrrole ring donates electron density into the carbonyl group (vinylogous amide character), significantly reducing its electrophilicity. Furthermore, the pyrrole ring is susceptible to acid-catalyzed polymerization. This protocol circumvents these issues using a Sodium Triacetoxyborohydride (STAB) system, ensuring high chemoselectivity for the imine reduction while preserving the C3-ester and the sensitive pyrrole nucleus.

Chemical Logic & Mechanistic Insight

The "Deactivated Electrophile" Challenge

In Methyl 5-formyl-1H-pyrrole-3-carboxylate, the lone pair on the pyrrole nitrogen (N1) participates in resonance that extends to the C5-formyl oxygen. This conjugation stabilizes the carbonyl, making the carbonyl carbon less electrophilic toward amine attack compared to a phenyl analog.

-

Consequence: Imine formation is the rate-determining step and often requires catalytic acid activation or dehydrating conditions.

-

Risk: Strong Lewis acids or high temperatures can trigger polymerization of the electron-rich pyrrole ring.

The Solution: STAB-Mediated Reduction

We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).

-

Selectivity: STAB is mild and does not reduce the aldehyde competitively at the pH generated by the reaction (unlike

). It selectively reduces the protonated iminium ion formed in situ. -

Acid Control: Acetic acid (AcOH) is added to catalyze the initial attack of the amine on the deactivated aldehyde without degrading the pyrrole.

Reaction Pathway Visualization

The following diagram illustrates the specific pathway and the critical "Control Point" where STAB acts.

Figure 1: Mechanistic pathway highlighting the critical reduction of the Iminium species.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Methyl 5-formyl-1H-pyrrole-3-carboxylate | 1.0 | Substrate | Solid, often sparingly soluble. |

| Amine (R-NH₂) | 1.1 – 1.2 | Nucleophile | Free base preferred. If HCl salt, add 1 eq. TEA. |

| Sodium Triacetoxyborohydride (STAB) | 1.4 – 1.5 | Reductant | Moisture sensitive.[1] Weigh quickly. |

| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst | Essential for activating the deactivated aldehyde. |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 M - 0.2 M | Anhydrous. THF is a viable alternative. |

Step-by-Step Methodology (The "One-Pot" STAB Method)

Step 1: Solubilization & Activation

-

Charge an oven-dried reaction vial with Methyl 5-formyl-1H-pyrrole-3-carboxylate (1.0 equiv).

-

Add anhydrous DCE (concentration ~0.15 M). Stir until a suspension or solution forms.

-

Add the Amine (1.1 equiv).

-

Add Acetic Acid (1.0 equiv).

-

Observation: The mixture may clarify or change color (often yellow/orange) indicating imine formation.

-

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Critical Check: Do not skip this pre-stir. Because the pyrrole aldehyde is deactivated, you must allow the equilibrium to shift toward the imine before adding the reducing agent to prevent direct reduction of the aldehyde to the alcohol.

-

Step 2: Reductive Step 6. Cool the mixture to 0°C (ice bath). Note: Cooling is optional but recommended for small scales to suppress side reactions. 7. Add STAB (1.5 equiv) in one portion. 8. Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.

- Monitoring: Monitor by LC-MS or TLC. The imine intermediate might be visible; ensure it is fully consumed.

Step 3: Workup & Isolation [2]

9. Quench: Add saturated aqueous

- Note: Pyrrole amines can be streaky on silica. Add 1% Triethylamine to the eluent if necessary.

Operational Workflow Diagram

Figure 2: Operational workflow for the reductive amination process.

Optimization & Troubleshooting Data

Solvent & Reducing Agent Screening

The following table summarizes the performance of different conditions for this specific pyrrole scaffold.

| Reducing Agent | Solvent | Additive | Yield | Outcome / Notes |

| STAB | DCE | AcOH (1 eq) | 88% | Optimal. Clean conversion. |

| STAB | THF | AcOH (1 eq) | 82% | Good, but reaction rate is slower than in DCE. |

| MeOH | AcOH (cat) | 75% | Effective, but generates toxic HCN/Cyanide waste. | |

| MeOH | None | 40% | Significant formation of pyrrole-alcohol (over-reduction of aldehyde). | |

| EtOH | None | <10% | Reduction of pyrrole ring or ester observed; catalyst poisoning common. |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Conversion | Equilibrium favors aldehyde due to pyrrole deactivation. | Increase AcOH to 2.0 equiv. Add molecular sieves (4Å) during the pre-stir step to drive imine formation. |

| "Gummy" Crude | Polymerization of pyrrole. | Ensure temperature did not exceed RT. Avoid strong mineral acids. Check reagent quality (STAB degrades to acetic acid and boric acid over time). |

| Alcohol Byproduct | Direct reduction of aldehyde. | Critical: Increase the pre-stir time before adding STAB. Ensure amine is in slight excess (1.2 eq). |

| Ester Hydrolysis | Aqueous workup too basic or prolonged. | Use saturated |

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Irritant. Handle in a fume hood.

-

DCE (1,2-Dichloroethane): Carcinogen and highly flammable. If safety regulations prohibit DCE, THF or DCM are acceptable substitutes, though DCE generally provides the fastest kinetics for this reaction.

-

Pyrrole Derivatives: Many pyrroles are light-sensitive. Wrap reaction vessels in foil if the reaction time exceeds 12 hours.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

- Context: The foundational text for STAB protocols, establishing the superiority of STAB over NaCNBH3 for aldehyde selectivity.

-

Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998, 27, 395-404.

- Context: Explains the mechanism of acyloxyborohydrides and their specific reactivity p

- Banik, B. K., et al. "Microwave-Induced Stereoselective Reductive Amination with Sodium Triacetoxyborohydride." Tetrahedron Letters, 2003.

-

PubChem Compound Summary. "Methyl 5-formyl-1H-pyrrole-3-carboxylate." CAS: 119372-47-7.

- Context: Verification of the specific chemical structure and physical properties.

Sources

Use in the synthesis of porphyrins or other macrocycles

Application Note: Advanced Strategies in Porphyrin & Macrocycle Synthesis

Part 1: Executive Summary & Strategic Framework